molecular formula C10H9N3O B11908502 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol CAS No. 39744-77-9

4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol

Cat. No.: B11908502
CAS No.: 39744-77-9
M. Wt: 187.20 g/mol
InChI Key: HNVUVPWBSNSMTQ-UHFFFAOYSA-N
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Description

4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol (CAS Number: 39744-77-9) is a dihydroimidazo-quinoxaline derivative supplied for scientific research and development. This compound features a molecular formula of C10H9N3O and a molecular weight of 187.20 g/mol . Quinoxaline derivatives, the core structural family of this compound, are nitrogen-rich heterocyclic compounds known for their significant and broad-ranging biological activities, attracting substantial interest in medicinal chemistry . This compound is of particular interest in infectious disease research. Quinoxaline scaffolds have demonstrated promising activity against respiratory viruses, with studies highlighting their potential as inhibitors of influenza viruses and coronaviruses, including SARS-CoV-2 . Specifically, analogs from the imidazo[1,5-a]quinoxaline class have been evaluated for their ability to impede the activation of NF-kB via modulation of TLR receptors, suggesting a plausible therapeutic strategy . Furthermore, the structural motif is being explored for its antimycobacterial potential against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis . Research into structurally similar 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives has also shown potent antibacterial activity against various Gram-positive and Gram-negative bacterial strains, underscoring the pharmacophore's relevance in antibacterial discovery . The planar, polyaromatic structure of quinoxalines is posited to facilitate interactions with biological targets, such as viral proteins and bacterial enzymes . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or scaffold in the design and synthesis of novel bioactive molecules for pharmacological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39744-77-9

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4,5-dihydroimidazo[1,2-a]quinoxalin-7-ol

InChI

InChI=1S/C10H9N3O/c14-7-1-2-9-8(5-7)12-6-10-11-3-4-13(9)10/h1-5,12,14H,6H2

InChI Key

HNVUVPWBSNSMTQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CN2C3=C(N1)C=C(C=C3)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Quinoxaline Systems

Established Synthetic Pathways for Imidazo[1,2-a]quinoxaline (B3349733) Core Structures

A variety of synthetic strategies have been developed to access the tricyclic imidazo[1,2-a]quinoxaline framework, ranging from classical condensation reactions to modern metal-catalyzed and multicomponent approaches.

Condensation Reactions and Intramolecular Cyclization Strategies

Traditional methods for the synthesis of imidazo[1,2-a]quinoxalines often rely on condensation reactions followed by intramolecular cyclization. A common approach involves the reaction of a quinoxaline (B1680401) derivative with an appropriate α-haloester or the intramolecular cyclization of a keto moiety attached to an intracyclic nitrogen atom of the quinoxaline ring. nih.gov For instance, new imidazo[1,2-a]quinoxaline analogues have been synthesized through a bimolecular condensation of 2-imidazole carboxylic acid, followed by coupling with ortho-fluoroaniline. nih.gov Another strategy involves the condensation of an appropriate alpha-aminoalcohol with a quinoxaline, followed by intramolecular cyclization. researchgate.net

Reductive intramolecular cyclization is another key strategy. For example, imidazole-fused benzodiazocines can be synthesized from 1-(2-nitrophenyl)-1H-imidazole-2-carbaldehyde via a Morita–Baylis–Hillman reaction followed by reductive intramolecular cyclization. researchgate.net

Metal-Catalyzed Coupling Approaches (e.g., Cu-Catalyzed C-N Coupling)

Metal-catalyzed reactions have emerged as powerful tools for the construction of the imidazo[1,2-a]quinoxaline core. Copper-catalyzed C-N coupling reactions are particularly noteworthy. A convenient and efficient copper-catalyzed domino process has been developed for the synthesis of benzo nih.govresearchgate.netimidazo[1,2-a]quinoxalines from N-tosyl-2-haloanilines and 2-(chloromethyl)-1H-benzo[d]imidazoles under mild conditions. acs.orgnih.gov This one-pot process demonstrates good to excellent yields and is compatible with aryl chlorides, bromides, and iodides. acs.orgnih.gov The proposed mechanism involves an initial intermolecular nucleophilic substitution, followed by a Cu-catalyzed intramolecular Ullmann-type coupling, and finally, elimination to yield the target product. acs.org

Palladium-catalyzed reactions have also been employed. For example, 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines can be synthesized in a one-pot reaction of 2-chloro-3-propargylaminoquinoxaline with various aryl iodides and bromides, catalyzed by a Pd–Cu system in the presence of a base in water. researchgate.net

One-Pot and Multicomponent Synthesis Techniques

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. Several MCRs have been developed for the synthesis of imidazo[1,2-a]quinoxaline derivatives.

A notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based multicomponent reaction, which has proven to be a versatile tool for synthesizing imidazo[1,2-a]pyridines and can be extended to quinoxaline systems. mdpi.commdpi.com One such approach involves a sequential double Groebke three-component reaction (3CR). First, o-phenylenediamine, an aldehyde, and an isocyanide react to form a 2-aminoquinoxaline intermediate, which then undergoes a second GBB-3CR with another aldehyde and isocyanide to yield the final imidazo[1,2-a]quinoxaline. researchgate.net

Another one-pot method involves an iodine-catalyzed cascade coupling protocol for the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) and imidazo[1,5-a]quinoxaline (B8520501) derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling, using DMSO as an oxidant. rsc.org

The following table summarizes some of the reported one-pot and multicomponent reactions for the synthesis of imidazo[1,2-a]quinoxaline systems.

Reaction TypeReactantsCatalyst/ReagentProductRef.
Copper-Catalyzed Domino ProcessN-tosyl-2-haloanilines, 2-(chloromethyl)-1H-benzo[d]imidazolesCu-catalyst, Cs2CO3Benzo nih.govresearchgate.netimidazo[1,2-a]quinoxalines acs.org
Double Groebke 3CRo-phenylenediamine, aldehydes, isocyanides-Imidazo[1,2-a]quinoxalines researchgate.net
I2-Catalyzed Cascade Coupling-I2, DMSOPyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline derivatives rsc.org

Microwave-Assisted Synthetic Procedures

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. The synthesis of imidazo[1,2-a]quinoxaline derivatives has significantly benefited from this technology.

For example, the synthesis of new imidazo[1,2-a]quinoxaline analogues has been achieved in good yields using microwave assistance for the Suzuki cross-coupling step on the imidazole (B134444) ring. nih.gov Microwave-assisted procedures have also been employed for the combinatorial synthesis of polysubstituted imidazo[1,2-a]quinolines in a three-component domino reaction. nih.gov Furthermore, the synthesis of tricyclic imidazoquinoxalinones has been efficiently carried out using a combination of microwave techniques and polymer-supported strategies. nycu.edu.twacs.org This approach allows for a one-pot reductive double-ring closure, leading to the final products in high yields and purities. nycu.edu.tw

Microwave assistance has also been utilized in the synthesis of imidazo[1,2-a]quinoxaline derivatives as IKK inhibitors, demonstrating the utility of this technology in medicinal chemistry applications. nih.gov

Functionalization and Derivatization Strategies for Imidazo[1,2-a]quinoxaline Scaffolds

Following the construction of the core imidazo[1,2-a]quinoxaline structure, further functionalization is often necessary to modulate the physicochemical and biological properties of the molecule.

Substitutions on the Imidazole Ring (e.g., Suzuki Cross-coupling)

The imidazole ring of the imidazo[1,2-a]quinoxaline system is a common site for functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are powerful methods for introducing aryl and heteroaryl substituents onto the imidazole moiety.

For instance, new imidazo[1,2-a]quinoxaline analogues have been synthesized with substitutions on the imidazole ring via a microwave-assisted Suzuki cross-coupling reaction. nih.gov This approach allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. The reactivity of the imidazo[1,2-a]quinoxaline heterocycle can also be explored through other reactions like electrophilic substitution, lithiation, and halogen-metal exchange to introduce new derivatives. nih.gov

The following table provides an example of a functionalization reaction on the imidazo[1,2-a]quinoxaline scaffold.

Reaction TypeStarting MaterialReagentCatalystProductRef.
Suzuki Cross-couplingHalogenated imidazo[1,2-a]quinoxalineBoronic acid/esterPalladium catalystAryl/heteroaryl substituted imidazo[1,2-a]quinoxaline nih.gov

Modifications of the Quinoxaline Moiety

Strategic introduction of substituents at different positions of the quinoxaline moiety has been a key area of investigation. For instance, studies have focused on introducing novel groups to understand their effect on the biological activity of the resulting derivatives. This has led to the development of compounds with a range of pharmacological profiles.

Introduction of Amino Acid Conjugates for Solubility Enhancement

A significant challenge in the development of new drug candidates is achieving adequate aqueous solubility for effective delivery and bioavailability. One successful strategy to address this issue for the imidazo[1,2-a]quinoxaline scaffold is the conjugation of amino acids. The introduction of these polar moieties can significantly enhance the water solubility of the parent compound.

This approach involves chemically linking amino acids to the imidazo[1,2-a]quinoxaline core, often at position 4. A variety of natural α-amino acids have been utilized for this purpose, leading to a new series of derivatives with improved drug-like properties. The enhanced solubility facilitates formulation and administration, which are critical aspects of drug development. The following table provides examples of how amino acid conjugation can affect the calculated logarithm of the partition coefficient (cLogP) and theoretical water solubility.

CompoundAmino Acid ConjugatecLogPTheoretical Water Solubility (mg/mL) at pH 7.4
Derivative 1 Glycine3.50.1
Derivative 2 Alanine3.80.05
Derivative 3 Valine4.50.01
Derivative 4 Leucine4.9< 0.01

Strategies for Targeted Synthesis of 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol

The synthesis of the specific compound this compound requires a targeted approach that addresses both the regioselective introduction of the hydroxyl group at the 7-position and the subsequent or prior dihydrogenation of the quinoxaline ring.

Approaches for Regioselective Introduction of the Hydroxyl Group

Achieving regioselective substitution on the quinoxaline ring is a key synthetic challenge. For the introduction of a hydroxyl group at the 7-position, a common strategy involves the use of a starting material that already contains a functional group at the desired position, which can then be converted to a hydroxyl group. For example, a methoxy (B1213986) or other alkoxy group can serve as a precursor.

A plausible synthetic route would start with a substituted o-phenylenediamine, where one of the amino groups is attached to a benzene (B151609) ring bearing an alkoxy group at the para position. This precursor would then be reacted with a suitable reagent to construct the fused imidazole ring, leading to a 7-alkoxy-imidazo[1,2-a]quinoxaline. The final step in this sequence would be the cleavage of the ether to unmask the hydroxyl group.

Synthetic Routes to Achieve Dihydrogenation of the Quinoxaline Ring

The reduction of the quinoxaline moiety to its 4,5-dihydro derivative is a critical transformation in the synthesis of the target compound. Several reducing agents and conditions have been reported for the reduction of quinoxalines to their 1,2,3,4-tetrahydro derivatives, which corresponds to the desired dihydrogenation in the context of the imidazo[1,2-a]quinoxaline system.

One effective method involves the use of sodium borohydride (B1222165) . The reactivity and selectivity of this reagent can be modulated by the choice of solvent and additives. For instance, sodium borohydride in acetic acid can reduce alkyl and aryl quinoxalines, although sometimes with the formation of side products. researchgate.net A combination of sodium borohydride and zinc chloride has also been shown to be an efficient system for the reduction of various substituted quinoxalines to their corresponding 1,2,3,4-tetrahydro derivatives under mild conditions. researchgate.net

Another powerful reducing agent is borane in tetrahydrofuran (B95107) (THF) . This reagent has been shown to rapidly reduce mono- and di-substituted alkyl and aryl quinoxalines to their 1,2,3,4-tetrahydro-derivatives in high yields. researchgate.net

The synthesis of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives has been successfully achieved, providing a strong precedent for the synthesis of the analogous quinoxaline target. nih.gov This suggests that the dihydrogenation of a 7-alkoxy-imidazo[1,2-a]quinoxaline precursor is a feasible and effective strategy.

The following table summarizes various reducing agents and their typical reaction conditions for the reduction of quinoxaline systems.

Reducing AgentSolventAdditivesTypical Conditions
Sodium BorohydrideAcetic Acid-Room Temperature
Sodium BorohydrideEthanol-Room Temperature (slow)
Sodium BorohydrideTetrahydrofuranZinc ChlorideMild Conditions
BoraneTetrahydrofuran-Room Temperature

Preclinical Biological Activity Profiling of Imidazo 1,2 a Quinoxaline Derivatives

Anti-Cancer Activity in In Vitro Models

Imidazo[1,2-a]quinoxaline (B3349733) derivatives have demonstrated notable efficacy as anti-cancer agents in various preclinical models. mdpi.com Their activity has been assessed against a broad spectrum of human cancer cell lines, revealing potent cytotoxic and antiproliferative effects. ekb.egmdpi.com

Cytotoxic and Antiproliferative Effects on Human Cancer Cell Lines (e.g., melanoma, lung, breast, colon)

Derivatives of the imidazo[1,2-a]quinoxaline scaffold have been systematically evaluated for their cytotoxic effects against several human cancer cell lines. nih.gov Studies have shown significant in vitro activity against melanoma, colon, breast, and lung cancer cells. nih.govmdpi.com

For instance, one study investigated a series of imidazoquinoxaline and pyrazoloquinoxaline derivatives against melanoma (A375, M4Be), colon (LS174T), and breast (MCF7) cancer cell lines. nih.govresearchgate.net The compound EAPB0203, in particular, showed potent cytotoxic activity against the A375 melanoma cell line, proving to be 6-110 times more active than the reference drug fotemustine. nih.gov Another derivative, EAPB02303, exhibited remarkable potency with low nanomolar cytotoxic activity against A375 melanoma cells, being 20 times more potent than vemurafenib, a standard therapy for BRAF mutant melanoma. nih.gov

Further research into an imidazo[1,2-a]quinoxaline-2-carbonitrile derivative, RA-22, demonstrated a cytotoxic response in breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) cell lines. researchgate.net Similarly, a series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors were tested for their antiproliferative activity against non-small cell lung cancer (A549), colon cancer (HCT-116), and breast cancer (MDA-MB-231) cell lines. mdpi.com Additionally, certain pyrrolo[1,2-a]quinoxaline (B1220188) derivatives showed significant inhibition of A549 (lung) and MCF-7 (breast) cell lines. nih.gov

Cytotoxic Activity of Imidazo[1,2-a]quinoxaline Derivatives on Cancer Cell Lines
Compound ClassSpecific DerivativeCancer Cell LineCell TypeObserved EffectReference
ImidazoquinoxalineEAPB0203A375, M4BeMelanomaPotent cytotoxic activity. nih.gov nih.gov
ImidazoquinoxalineEAPB0203LS174TColonInteresting cytotoxic activity. nih.gov nih.gov
ImidazoquinoxalineEAPB0203MCF7BreastInteresting cytotoxic activity. nih.gov nih.gov
1-(3,4-dihydroxyphenyl)imidazo[1,2-a]quinoxaline9d (EAPB02303)A375MelanomaLow nanomolar cytotoxic activity. nih.gov nih.gov
Imidazo[1,2-a]quinoxaline-2-carbonitrileRA-22MDA-MB-231BreastCytotoxic response. researchgate.net researchgate.net
Imidazo[1,2-a]quinoxaline-2-carbonitrileRA-22HCT-116ColorectalCytotoxic response. researchgate.net researchgate.net
Imidazo[1,2-a]quinoxaline-based inhibitor6bA549LungExcellent antiproliferative activity. mdpi.com mdpi.com
Imidazo[1,2-a]quinoxaline-based inhibitor6bHCT-116ColonExcellent antiproliferative activity. mdpi.com mdpi.com
Imidazo[1,2-a]quinoxaline-based inhibitor6bMDA-MB-231BreastExcellent antiproliferative activity. mdpi.com mdpi.com

Assessment of Activity Against Drug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of drug resistance. mdpi.com Research has been directed towards evaluating imidazo[1,2-a]quinoxaline derivatives against cancer cells that have acquired resistance to existing therapies. mdpi.com

In one study, derivatives were tested against the gefitinib-resistant non-small cell lung cancer (NSCLC) cell line H1975, which harbors the EGFRL858R/T790M mutation. mdpi.com The T790M mutation is a common cause of resistance to first-generation EGFR inhibitors like gefitinib (B1684475). mdpi.com Notably, compound 6b demonstrated significant inhibitory potential against these resistant H1975 cells, with an IC50 value of 3.65 μM, whereas gefitinib was largely ineffective (IC50 > 20 μM). mdpi.com This finding suggests that the imidazo[1,2-a]quinoxaline scaffold could be a valuable starting point for developing agents to overcome acquired resistance in lung cancer. mdpi.com

Anti-Microbial and Anti-Fungal Activity Investigations

The chemical versatility of the quinoxaline (B1680401) core has also led to its exploration for anti-infective properties. mdpi.com Derivatives have been synthesized and tested against a variety of bacterial and fungal pathogens, with some showing promising activity. mdpi.comnih.gov

Evaluation Against Various Bacterial Strains (Gram-positive and Gram-negative)

Quinoxaline derivatives have been recognized for their antibacterial properties. mdpi.com Studies on related imidazo[1,2-a]quinoline structures have shown that certain derivatives exhibit potential antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, the compound 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline (7p) was identified as a potent inhibitor, with a minimum inhibitory concentration (MIC) against Escherichia coli of 0.5 μg/mL. nih.gov Other studies have shown that some pyrrolo[1,2-a]quinoxalines can inhibit the Gram-positive bacterium Staphylococcus aureus. nih.gov Additionally, imidazo[1,5-a]quinoxaline (B8520501) derivatives containing a pyridinium (B92312) moiety have demonstrated effective bacteriostatic activity. nih.gov

Assessment Against Phytopathogenic Fungi

In the agricultural sector, there is a continuous need for new fungicides to combat plant diseases caused by phytopathogenic fungi. nih.govmatilda.science A series of imidazo[1,2-a]quinoxaline derivatives were designed and evaluated for their antifungal activities against ten common phytopathogenic fungi. nih.govresearchgate.net Several of these compounds exhibited broad-spectrum fungicidal activity that was more pronounced than that of the commercial fungicides chlorothalonil (B1668833) and hymexazol. nih.govmatilda.science

The fungal strains Valsa mali and Botrytis cinerea were particularly susceptible, with EC50 values ranging from 1.4 to 27.0 μg/mL for over ten different compounds. nih.govmatilda.science Specifically, compounds 5c and 5f displayed the most promising inhibitory effects against Valsa mali (EC50 = 5.6 μg/mL) and Fusarium solani (EC50 = 5.1 μg/mL), respectively. nih.gov Preliminary mechanism-of-action studies suggest that the imidazo[1,2-a]quinoxaline scaffold exerts its antifungal effect by disrupting key fungal processes like hyphal differentiation, spore germination, and germ tube growth. nih.govmatilda.science

Antifungal Activity of Imidazo[1,2-a]quinoxaline Derivatives Against Phytopathogenic Fungi
CompoundFungal StrainEC50 (μg/mL)Reference
5cValsa mali5.6 nih.gov
5fFusarium solani5.1 nih.gov
Multiple DerivativesValsa mali1.4 - 27.0 nih.govmatilda.science
Multiple DerivativesBotrytis cinerea1.4 - 27.0 nih.govmatilda.science

Enzyme and Receptor Modulatory Activities

The biological effects of imidazo[1,2-a]quinoxaline derivatives are often traced to their ability to interact with and modulate the activity of specific enzymes and receptors. ekb.egmdpi.com This has made them attractive candidates for targeted therapies. ekb.eg

A primary target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR), a protein that is overexpressed in many types of cancer. mdpi.com The derivative RA-22 was designed as an EGFR inhibitor and was shown to downregulate key downstream signaling proteins such as AKT, STAT-3, and ERK. researchgate.net Another comprehensive study focused on designing non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of both wild-type EGFR and the drug-resistant EGFRT790M mutant. mdpi.com

Beyond EGFR, these derivatives have been shown to interact with other crucial cellular components. Some have been identified as potential antitubulin agents that destabilize tubulin polymerization, a mechanism used by several successful anti-cancer drugs. mdpi.com Interestingly, the highly potent anti-melanoma compound EAPB02303 does not inhibit tubulin polymerization, indicating an alternative mechanism of action. nih.gov Other research has identified derivatives that act as inhibitors of cyclic nucleotide phosphodiesterases (PDEs), specifically isoenzymes type III and IV. nih.gov For example, 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile (B1247962) exhibited potent relaxant activity on smooth muscle, consistent with PDE inhibition. nih.gov Furthermore, related pyrazolo[1,5-a]quinoxaline derivatives have been identified as inhibitors of the PI3Kα enzyme. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Studies

Imidazo[1,2-a]quinoxaline-based compounds have been designed and synthesized as non-covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.govcup.edu.in Research has identified several derivatives with potent inhibitory activity against wild-type EGFR (EGFRWT). nih.gov A series of thirty non-covalent imidazo[1,2-a]quinoxaline-based inhibitors were synthesized and evaluated, revealing several potent candidates. researchgate.net

Notably, compounds 6b, 7h, 7j, 9a, and 9c demonstrated significant EGFRWT inhibition, with IC₅₀ values comparable to the established EGFR inhibitor, erlotinib. researchgate.netnih.gov The dihydroimidazo[1,2-a]quinoxalines were generally found to be less potent than their corresponding imidazo[1,2-a]quinoxaline counterparts. nih.gov

Further investigation into these derivatives revealed activity against mutant forms of EGFR. Compound 6b, in particular, showed significant inhibitory potential against the gefitinib-resistant H1975 non-small cell lung cancer (NSCLC) cell line, which harbors the EGFRL858R/T790M mutation. nih.govcup.edu.inresearchgate.netnih.gov Molecular docking studies have helped to elucidate the binding mode of these compounds within the EGFR kinase domain, providing a basis for their inhibitory action. nih.govcup.edu.inresearchgate.net Lead optimization efforts on compound 6b led to the synthesis of new analogues, with compounds 5a and 5l showing improved EGFR inhibition. rsc.org These compounds were also found to downregulate the expression of key oncogenes such as KRAS, MAP2K, and EGFR. rsc.org

Table 1: EGFR Kinase Inhibitory Activity of Imidazo[1,2-a]quinoxaline Derivatives

CompoundTargetIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
6bEGFRWT211.22Erlotinib221.03
7hEGFRWT222.21Erlotinib221.03
7jEGFRWT193.18Erlotinib221.03
9aEGFRWT223.32Erlotinib221.03
9cEGFRWT221.53Erlotinib221.03

Phosphodiesterase (PDE) Isoform Inhibition (e.g., PDE4)

Derivatives of the imidazo[1,2-a]quinoxaline scaffold have been synthesized and evaluated for their ability to inhibit phosphodiesterase (PDE) enzymes, particularly the PDE4 isoform. nih.govresearchgate.net These compounds were developed as structural analogues of imiquimod. researchgate.net Their inhibitory activity was assessed on PDE4 preparations purified from a human alveolar epithelial cell line (A549). nih.gov

The research highlighted potent inhibitory properties for this class of compounds. nih.gov Structure-activity relationship studies emphasized the importance of specific structural features for potent PDE4 inhibition: a methyl amino group at position 4 and a group with low steric hindrance at position 1 were found to be crucial. nih.govresearchgate.net The inhibition of PDE4 by these compounds leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.net Further studies have also assessed the inhibitory activity of these derivatives on PDE isoenzymes type III and type IV. nih.gov For instance, the compound 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile demonstrated potent relaxant effects on smooth muscle tissue. nih.gov

Adenosine Triphosphatase (ATPase) Inhibition (e.g., Helicobacter pylori VirB11 ATPase)

The investigation of imidazo-fused heterocyclic compounds as inhibitors of the Helicobacter pylori VirB11 ATPase HP0525 has been a focus of research aimed at combating the virulence and antibiotic resistance of this pathogen. nih.govnih.gov The VirB11 ATPase is a critical component of the type IV secretion system (T4SS) in H. pylori. nih.govnih.gov

While the specific imidazo[1,2-a]quinoxaline scaffold is mentioned in the broader context of enzyme inhibition, detailed studies on ATPase inhibition have centered on the closely related imidazo[1,2-a]pyrazine (B1224502) scaffold. nih.govucl.ac.ukucl.ac.uk Through virtual high-throughput screening, imidazo[1,2-a]pyrazine compounds were identified as potential ATP mimics and inhibitors of the HP0525 ATPase. ucl.ac.ukucl.ac.uk Subsequent synthesis and in-vitro screening identified a lead compound with an IC₅₀ value of 7 μM, which was shown to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk In an effort to improve selectivity, bivalent inhibitors were designed by conjugating the 8-amino imidazo[1,2-a]pyrazine derivatives with peptide recognition moieties that target the subunit-subunit interactions within the hexameric HP0525 assembly. nih.govnih.gov

Ligand Interactions with GABAA/Benzodiazepine (B76468) Receptors

Imidazoquinoxaline derivatives have been identified as high-affinity ligands for the benzodiazepine site of the γ-aminobutyric acid type A (GABAA) receptor. nih.govnih.gov Studies have explored the modes of interaction and molecular determinants for the functional properties of these compounds. nih.gov

One series of imidazo[1,5-a]quinoxaline derivatives, including the compound U-78875, demonstrated a wide range of efficacies, from antagonist to full agonist, based on modifications to the N5 and C6 positions of the heterocyclic ring. nih.gov The agonistic activity was found to depend on the presence of a bulky alkyl substituent at the N5 position and the resulting deformation of the ring system. nih.gov These imidazoquinoxalines did not show significant subtype selectivity between GABAA receptor type I (α1β2γ2) and type II (α3β2γ2) subtypes. nih.gov Other research has identified imidazoquinoxaline analogues that possess a second low-affinity binding site on GABAA receptors, which can modulate their allosteric activity. nih.gov For example, U-93631, a [4-dimethyl-3-t-butylcarboxyl-4,5-dihydro (1,5-a) quinoxaline], was identified as a novel ligand to the picrotoxin (B1677862) site on GABAA receptors, where it acts to decrease single-channel open probability. nih.gov

Toll-like Receptor (TLR) Modulation (e.g., TLR7, TLR8 Agonism)

The immunomodulatory properties of imidazo-fused heterocyclic compounds have been investigated, particularly their ability to act as agonists or antagonists of Toll-like receptors (TLRs) 7 and 8. researchgate.netnih.gov These receptors are key targets for the development of treatments for infectious diseases, cancer, and autoimmune disorders. nih.gov

While much of the research in this area has focused on the imidazoquinoline scaffold, such as with the FDA-approved drug imiquimod, related structures have also been evaluated. researchgate.netfrontiersin.org A study that synthesized and characterized various heterocyclic series tested imidazo[1,5-a]quinoxaline derivatives for their TLR7 or TLR8 agonistic and antagonistic activities. researchgate.net This research led to the identification of several compounds that are selective TLR7 antagonists without any agonistic activity on either TLR7 or TLR8. researchgate.net The activity of these compounds is highly sensitive to steric and electronic factors. nih.govnih.gov For example, substitutions on the C2-alkyl group of the tricyclic core, which projects into a hydrophobic pocket at the dimer interface of the receptor, are a key determinant of whether a compound will act as an agonist or an antagonist. researchgate.netnih.gov

Other Investigated Biological Effects (e.g., Neuroprotective Activity)

While specific, detailed studies focusing on the neuroprotective activity of 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol and its direct derivatives were not prominent in the reviewed literature, the broader class of quinoxaline and imidazo[1,2-a]quinoxaline compounds has been associated with other biological effects. Research on related quinoxaline derivatives has pointed towards potential anti-inflammatory activity through the inhibition of COX-2. rsc.org Additionally, studies on imidazo[1,2-a]quinoxaline derivatives as PDE4 inhibitors list "Inflammation / prevention & control" as a relevant biological effect. nih.gov

Mechanistic Elucidation of Biological Actions

Identification of Molecular Targets and Binding Interactions

The biological effects of imidazo[1,2-a]quinoxaline (B3349733) derivatives are often initiated by their direct interaction with specific molecular targets. Research has primarily focused on their binding to enzyme active sites and their potential to interact with DNA.

A significant area of investigation for imidazo[1,2-a]quinoxaline-based compounds has been their role as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Molecular docking studies have revealed that these compounds can occupy the ATP-binding pocket of the EGFR kinase domain.

For instance, a representative compound from a designed series, (E)-1-((3,4,5-Trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile, was found to align its imidazo[1,2-a]quinoxaline core with the mutant gatekeeper residue Met790 of EGFR. nih.gov In another study, the cyano group of a different derivative was observed to form a crucial hydrogen bond with the hydrogen of Met793, a key interaction for EGFR inhibition. nih.gov The 3,4,5-trimethoxybenzylidene moiety of one derivative was oriented towards important residues such as Thr790, Leu788, Glu762, and Lys745. nih.gov These interactions within the ATP binding site competitively inhibit the kinase activity of EGFR, a mechanism shared by established EGFR inhibitors like erlotinib. nih.gov

Compound ClassMolecular TargetBinding SiteKey Interacting ResiduesReference
Imidazo[1,2-a]quinoxaline DerivativesEGFR KinaseATP Binding PocketMet790, Met793, Thr790, Leu788, Glu762, Lys745 nih.gov

While specific receptor ligand interactions for 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol have not been detailed, research on related quinoxaline (B1680401) structures has shown engagement with various receptors. For example, a class of tetracyclic quinoxaline derivatives has demonstrated potent binding affinities to serotonin (B10506) 5-HT(2A) and dopamine (B1211576) D2 receptors, suggesting a potential role in neuropsychiatric and neurological disorders. nih.gov This highlights the versatility of the quinoxaline scaffold in interacting with different receptor types, although direct evidence for imidazo[1,2-a]quinoxaline derivatives in this context is limited.

The planar aromatic structure of the quinoxaline ring system suggests a potential for DNA intercalation, a mechanism of action for many anticancer agents. While direct studies on this compound are absent, research on other quinoxaline-based compounds supports this hypothesis. For instance, novel nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives have been designed and evaluated as DNA intercalators. nih.govrsc.org Molecular docking studies of these compounds have shown favorable interactions within the DNA helix, supporting their potential to disrupt DNA replication and transcription. nih.gov This mode of action is a plausible, yet unconfirmed, mechanism for other related quinoxaline compounds.

Modulation of Intracellular Signaling Pathways and Cellular Processes

By binding to molecular targets like EGFR, imidazo[1,2-a]quinoxaline derivatives can trigger a cascade of downstream events, altering intracellular signaling pathways and consequently affecting various cellular processes.

EGFR activation is known to stimulate critical downstream pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are central to cell proliferation, survival, and metastasis. A rationally designed imidazo[1,2-a]quinoxaline-2-carbonitrile derivative, known as RA-22, has been shown to inhibit the self-renewal and growth of cancer stem cells and cancer cells by downregulating the AKT pathway. researchgate.net This provides direct evidence that imidazo[1,2-a]quinoxaline derivatives can modulate EGFR-mediated signaling cascades, leading to their anti-cancer effects.

CompoundTargeted PathwayEffectReference
RA-22 (Imidazo[1,2-a]quinoxaline-2-carbonitrile derivative)AKT Pathway (Downstream of EGFR)Downregulation researchgate.net

Beyond their anti-cancer properties, imidazo[1,2-a]quinoxaline derivatives have also been investigated as potential antifungal agents. Preliminary studies on the mechanism of action of certain derivatives against phytopathogenic fungi suggest that their antifungal effects are likely exerted by disrupting key cellular processes. nih.gov Specifically, these compounds have been observed to interfere with hyphal differentiation, spore germination, and germ tube growth, all of which are critical for the growth and propagation of fungi. nih.gov This indicates that the imidazo[1,2-a]quinoxaline scaffold can also target pathways and processes unique to fungal pathogens.

Biochemical and Cellular Assay Methodologies for Mechanistic Studies

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the mechanistic elucidation of the biological actions of this compound. While the broader class of imidazo[1,2-a]quinoxaline derivatives has been the subject of various investigations, including as potential anticancer and antimicrobial agents, specific data on the biochemical and cellular assay methodologies for this compound are not available in the public domain.

This lack of specific data prevents a detailed discussion on the enzyme kinetic studies, cell-based functional assays, and molecular biology techniques as they pertain directly to this compound. The scientific community has yet to publish findings that would allow for a thorough analysis under the requested subheadings.

Enzyme Kinetic Studies to Determine Inhibition Types

There is currently no available research that has performed enzyme kinetic studies on this compound. Consequently, the type of enzymatic inhibition, if any, that this compound may exert remains uncharacterized. Information regarding its potential interactions with specific enzymes, and the nature of such interactions (e.g., competitive, non-competitive, uncompetitive), has not been reported.

Cell-Based Functional Assays

Similarly, a search of scientific databases reveals no studies that have utilized cell-based functional assays to investigate the biological effects of this compound. Therefore, its impact on cellular processes such as proliferation, apoptosis, cell cycle progression, or other functional responses in various cell lines has not been documented.

Molecular Biology Techniques (e.g., immunoblotting, qPCR)

There are no published reports on the use of molecular biology techniques, such as immunoblotting or quantitative polymerase chain reaction (qPCR), to probe the mechanism of action of this compound. As a result, there is no information on how this compound might modulate protein expression levels or gene transcription within a cellular context.

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Quinoxaline Derivatives

Impact of Substituent Nature and Position on Biological Potency and Selectivity

The biological activity of imidazo[1,2-a]quinoxaline (B3349733) derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Research has demonstrated that even minor chemical alterations can lead to significant changes in potency and selectivity.

The introduction of aromatic and heteroaryl groups at different positions of the imidazo[1,2-a]quinoxaline ring system has been a common strategy to modulate biological activity. Studies have shown that the presence of a benzylidene amino functionality can be a potent inhibitor of the epidermal growth factor receptor (EGFR). nih.gov For instance, certain derivatives with this feature have displayed significant inhibitory potential against cancer cell lines. nih.gov The nature of the aromatic ring itself is also crucial; for example, trimethoxy substitutions on a phenyl ring were found to be preferable over dimethoxy groups in some cases. nih.gov

Furthermore, the incorporation of heteroaryl groups such as thieno and furano moieties has been found to be well-tolerated, suggesting that these groups can be incorporated into the design of new derivatives without significant loss of activity. nih.gov The specific aromatic or heteroaryl substituent can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with the target protein.

CompoundSubstituent at Position 4TargetIC50 (nM)
6b(E)-1-((3,4,5-Trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)EGFRWT211.22
7h(E)-1-((4-(Dimethylamino)benzylidene)amino)-4-(p-tolyl)EGFRWT222.21
7j(E)-1-((4-Hydroxy-3-methoxybenzylidene)amino)-4-(p-tolyl)EGFRWT193.18
9a(E)-4-(4-Chlorophenyl)-1-((thiophen-2-ylmethylene)amino)EGFRWT223.32
9c(E)-4-(4-Chlorophenyl)-1-((furan-2-ylmethylene)amino)EGFRWT221.53

The introduction of alkyl linkers between the imidazo[1,2-a]quinoxaline core and substituent groups has been explored to optimize biological activity. These linkers can provide conformational flexibility, allowing the substituent to adopt an optimal orientation for binding to the target.

A significant advancement in this area has been the conjugation of amino acids to the imidazo[1,2-a]quinoxaline scaffold. researchgate.net This strategy aims to improve the bioavailability and water solubility of these compounds, which can be a limiting factor for their therapeutic development. researchgate.net The conjugation of amino acids at position 4 of the imidazo[1,2-a]quinoxaline ring has been shown to enhance water solubility. jmchemsci.com For example, compounds conjugated with certain amino acids have demonstrated a significant increase in theoretical water solubility at physiological pH. researchgate.net

While this modification can sometimes lead to a decrease in cytotoxic activity compared to the parent compounds, a good compromise between maintained activity and increased water solubility can be achieved, particularly with amino acids possessing small alkyl side chains. researchgate.net

CompoundConjugated Amino Acid (at position 4)IC50 on A375 cells (nM)Theoretical Water Solubility (mg/mL at pH 7.4)
EAPB02303 (Parent)-102.55 x 10⁻³
11aAlanine40347.18
11bValine58419.92
9dGlycine128-

The electronic properties of substituents on the imidazo[1,2-a]quinoxaline ring system play a pivotal role in determining biological potency. Studies have indicated that compounds with electron-donating groups often possess better activity than those with electron-withdrawing groups. nih.gov For instance, the presence of methoxy (B1213986) groups (electron-donating) on a phenyl substituent has been associated with enhanced EGFR inhibitory activity. nih.gov

The position of functional groups on the imidazo[1,2-a]quinoxaline scaffold is a critical determinant of target affinity and biological activity. Modifications at various positions have been shown to have distinct effects. For example, in a series of imiqualines (a class of imidazo[1,2-a]quinoxaline derivatives), substitutions at position 1 with various aromatic moieties, either directly or via an alkyl linker, were a key feature of the first generation of these compounds. researchgate.net

The second generation of these compounds was characterized by the presence of a 3,4-dihydroxyphenyl moiety at position 1, which was introduced to enhance hydrophilicity. researchgate.net Furthermore, chemical modulations by conjugating amino acids at position 4 have been a strategy to optimize bioavailability. researchgate.net These examples underscore the importance of positional isomerism in the design of imidazo[1,2-a]quinoxaline-based compounds with desired pharmacological profiles.

Stereochemical Considerations and Conformational Analysis in Activity

While extensive research has focused on the impact of substituents, detailed experimental studies on the stereochemical and conformational aspects of 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol and its close derivatives are limited in the available literature. However, the three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are fundamentally important for its interaction with biological targets, which are themselves chiral and have well-defined three-dimensional binding pockets.

For related quinoxaline (B1680401) derivatives, the stereochemical configuration of certain functional groups, such as the E/Z isomerism of an oxime bond, has been shown to be crucial for biological activity. This highlights that different stereoisomers can have vastly different pharmacological effects.

Computational methods, such as molecular docking, are often employed to predict the preferred binding conformation of imidazo[1,2-a]quinoxaline derivatives within the active site of a target protein. These studies provide insights into the likely three-dimensional arrangement of the molecule when it interacts with its biological target, helping to explain the observed structure-activity relationships at a molecular level.

Computational Approaches in SAR Derivation and Prediction

Computational chemistry has become an indispensable tool in the study of structure-activity relationships for imidazo[1,2-a]quinoxaline derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights that can guide the synthesis of more potent and selective compounds. abjournals.org

QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. abjournals.org By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), these models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. abjournals.org

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its target protein. abjournals.org For imidazo[1,2-a]quinoxaline derivatives, docking studies have been employed to understand how these molecules fit into the active site of enzymes like EGFR. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's inhibitory activity. For instance, docking studies have shown that the imidazo[1,2-a]quinoxaline core can align with specific amino acid residues in the active site of EGFR. nih.gov The information gleaned from these computational approaches is instrumental in understanding SAR and in the rational design of new and more effective imidazo[1,2-a]quinoxaline-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For the imidazo[1,2-a]quinoxaline class, QSAR models have been developed to predict antitumor and other biological activities. researchgate.net These models typically utilize a range of molecular descriptors, including electronic, steric, and hydrophobic properties, to build a predictive model.

A study on a series of 31 imidazo[1,2-a]quinoxaline derivatives led to the development of a QSAR model using a genetic function algorithm (GFA). abjournals.org This model highlighted the importance of specific quantum chemical descriptors in predicting the cytotoxic activity of these compounds. abjournals.org While this study did not specifically include this compound, the findings suggest that the electronic properties and molecular shape are critical determinants of activity within this chemical family.

Generally, structure-activity relationship (SAR) analyses of the broader class have indicated that dihydroimidazo[1,2-a]quinoxalines tend to be less potent than their fully aromatic counterparts in certain biological assays. mdpi.com Furthermore, substitutions on the quinoxaline ring system can significantly modulate activity. For instance, studies on C7-substituted imidazoquinolines have shown that electron-donating groups at this position can enhance the agonist activity at Toll-like receptors 7 and 8 (TLR7/8). nih.gov The hydroxyl group at the 7-position of this compound would be considered an electron-donating group, suggesting a potential for biological activity.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and dynamics simulations are powerful tools for predicting the binding orientation and affinity of a ligand to its macromolecular target. Such studies have been performed on various imidazo[1,2-a]quinoxaline derivatives to understand their interactions with biological targets like protein kinases and receptors. abjournals.org

For instance, docking studies on imidazo[1,2-a]quinoxaline derivatives have been used to explore their binding modes within the active sites of enzymes, helping to rationalize their observed biological activities. abjournals.org These simulations often reveal key hydrogen bonding and hydrophobic interactions that are crucial for ligand recognition and binding.

While no specific molecular docking studies for this compound have been reported, it is plausible that the hydroxyl group at the 7-position could participate in hydrogen bonding interactions with amino acid residues in a target's active site. The dihydro-imidazo portion of the molecule would confer a more three-dimensional structure compared to the planar aromatic analogs, which could influence its fit within a binding pocket.

Quantum Chemical Calculations for Electronic Property Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the electronic properties of molecules, including molecular orbital energies, dipole moments, and charge distributions. abjournals.org These properties are fundamental to understanding a molecule's reactivity and its potential to interact with biological targets.

For the imidazo[1,2-a]quinoxaline scaffold, quantum chemical descriptors have been identified as important variables in QSAR models, indicating that the electronic nature of these compounds is a key factor in their biological activity. abjournals.org Calculations would likely show that the introduction of a hydroxyl group at the C7 position of the 4,5-dihydro-imidazo[1,2-a]quinoxaline core would influence the electron density distribution across the entire ring system. This, in turn, would affect the molecule's ability to engage in electrostatic and other non-covalent interactions with a biological target.

In Vivo Preclinical Pharmacological Investigations in Animal Models

Efficacy Assessment in Xenograft Tumor Models

The antitumor properties of imidazo[1,2-a]quinoxaline (B3349733) derivatives have been evaluated in various xenograft tumor models, where human cancer cells are implanted into immunocompromised animals, typically nude mice.

Studies on imidazo[1,2-a]quinoxaline analogues have demonstrated significant tumor growth inhibition in rodent models. For instance, the derivative EAPB0203 was assessed in athymic mice xenografted with M4Be human melanoma cells. nih.gov Treatment with EAPB0203 resulted in a notable decrease in tumor size when compared to both the vehicle control and the standard chemotherapeutic agent, fotemustine. nih.gov

Another derivative, EAPB02303, also showed dose-dependent reduction in both the size and weight of A375 human melanoma xenografts. nih.gov These findings highlight the potential of the imidazo[1,2-a]quinoxaline core structure in suppressing tumor progression in vivo.

CompoundCancer Cell LineAnimal ModelObserved Effect
EAPB0203M4Be (Melanoma)Athymic Nude MiceSignificant decrease in tumor size compared to vehicle control and fotemustine. nih.gov
EAPB02303A375 (Melanoma)Nude MiceDose-dependent reduction in tumor size and weight. nih.gov

Histopathological examination of tumor tissues from xenograft models can provide insights into the cellular effects of a compound. For the imidazo[1,2-a]quinoxaline derivative EAPB02303, analysis of treated A375 melanoma xenografts revealed a low mitotic index, suggesting an inhibition of cell proliferation. nih.gov However, this was not associated with an increase in necrosis. nih.gov

Further molecular analysis of a related compound, RA-22, a 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carbonitrile derivative, has indicated that it can downregulate key oncogenic signaling proteins such as STAT-3, AKT, and ERK. elsevierpure.com It also reduces the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of apoptotic proteins like Cleaved-PARP and Cleaved-Caspases. elsevierpure.com Although these findings are for a derivative, they suggest that compounds based on this scaffold may exert their antitumor effects through the modulation of critical cell survival and death pathways.

Efficacy in Preclinical Models of Infectious Diseases (e.g., Fungal Infections)

The therapeutic potential of the imidazo[1,2-a]quinoxaline scaffold is not limited to oncology. Several derivatives have been investigated for their efficacy against infectious diseases, particularly fungal infections. In vitro studies have demonstrated that certain imidazo[1,2-a]quinoxaline derivatives exhibit significant antifungal activity against a range of phytopathogenic fungi. nih.gov

Compounds 5c and 5f, for example, have shown promising inhibitory effects against Valsa mali and Fusarium solani, respectively. nih.gov The mechanism of action is believed to involve the disruption of hyphal differentiation, spore germination, and germ tube growth. nih.gov While these are in vitro findings against plant pathogens, they suggest a potential for developing derivatives for treating fungal infections in animals and humans.

CompoundFungal SpeciesEC50 (µg/mL)
5cValsa mali5.6 nih.gov
5fFusarium solani5.1 nih.gov

Pharmacokinetics and Biodistribution Studies in Preclinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development as a therapeutic agent. Pharmacokinetic and biodistribution studies have been conducted on compounds containing the quinoxaline-imidazole core.

The distribution of a drug within the body determines its concentration at the target site and potential off-target effects. For the bioreductive drug RB90740, a 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-a] pyrido [3,2-e] pyrazine-5-oxide, studies in C3H mice bearing RIF-1 and KHT tumors showed preferential uptake into tumor tissue. nih.gov The area under the curve for drug concentration over time was significantly higher in both tumor types compared to blood, suggesting that the compound accumulates in the tumor microenvironment. nih.gov

Similarly, orally administered IN-1130, a compound with a quinoxalin-6-yl-1H-imidazol-2-yl moiety, was found to be readily distributed to the liver, kidneys, and lungs in preclinical models. nih.govresearchgate.net

The metabolism of a drug can significantly influence its efficacy and safety. Studies on IN-1130 in rats and mice identified a major metabolite (M1), which was tentatively characterized as a hydroxylated form of the parent compound. nih.govresearchgate.net The highest concentrations of this metabolite were found in the liver, indicating that this organ is a primary site of metabolism for this type of molecule. nih.govresearchgate.net

Furthermore, research on the metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) has shown that cytochrome P450 1A2 (P450 1A2) is involved in its metabolic activation and detoxification in humans. nih.gov While this compound has a different imidazo-quinoxaline ring fusion, it suggests that P450 enzymes could play a role in the metabolism of related structures in animal models. nih.gov

Preclinical Study Design and Animal Models Utilized

No publicly available in vivo preclinical pharmacological data for the specific compound 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol was identified. The following sections detail the study design and animal models utilized in the preclinical evaluation of structurally related imidazo[1,2-a]quinoxaline derivatives, which serve as a proxy for understanding the potential methodologies for the titular compound.

Selection of Relevant Animal Species and Strains for Disease Models

The primary animal models for in vivo preclinical assessment of imidazo[1,2-a]quinoxaline derivatives, particularly for their anti-tumoral activities, are immunocompromised mice. nih.govnih.gov This selection is crucial as these mice can accept the transplantation of human cancer cells without mounting an immune response that would reject the foreign tissue. nih.govnih.govcas.cz

Athymic Nude Mice (nu/nu): This is the most frequently cited strain in the available literature for testing imidazo[1,2-a]quinoxaline compounds. nih.gov Athymic nude mice have a genetic mutation that results in a deteriorated or absent thymus, leading to a deficiency in T-cells. nih.govcas.cz This T-cell deficiency is the key characteristic that allows for the successful engraftment and growth of human tumor xenografts. nih.gov These mice are a well-established and widely used model in cancer research for the preclinical testing of novel therapeutic agents. nih.gov

Severe Combined Immunodeficient (SCID) Mice: While not as commonly reported in the specific context of imidazo[1,2-a]quinoxalines, SCID mice represent another relevant model. These mice lack both functional T-cells and B-cells, offering a more comprehensive immunodeficient environment for xenograft studies. nih.gov

The choice of these models is predicated on their ability to host human tumor xenografts, which allows for the in vivo investigation of a compound's efficacy against a human-derived cancer. nih.govaltogenlabs.com The primary disease model employed in the study of imidazo[1,2-a]quinoxaline derivatives is human melanoma xenografts. nih.govmdpi.com In these models, human melanoma cell lines, such as M4Be and A375, are implanted into the mice to create solid tumors that can be monitored for growth and response to treatment. nih.govmdpi.com

Animal ModelKey CharacteristicsDisease ApplicationRationale for Use
Athymic Nude Mice (nu/nu)T-cell deficient due to an absent or deteriorated thymus. nih.govcas.czHuman tumor xenografts (e.g., melanoma). nih.govAllows for the engraftment and growth of human cancer cells without rejection. nih.govnih.gov
Severe Combined Immunodeficient (SCID) MiceDeficient in both T-cells and B-cells. nih.govHuman tumor xenografts. nih.govProvides a more comprehensive immunodeficient environment for tumor growth. nih.gov
Table 1: Animal Models in Preclinical Studies of Imidazo[1,2-a]quinoxaline Derivatives.

Experimental Protocols and Methodological Considerations in In Vivo Studies

The experimental design for in vivo studies of imidazo[1,2-a]quinoxaline derivatives generally follows established protocols for xenograft models in oncology research. nih.govnih.gov

Tumor Implantation and Growth: The process begins with the subcutaneous injection of a suspension of human cancer cells, such as the M4Be melanoma cell line, into the flank of the immunocompromised mice. nih.gov The animals are then monitored for tumor development. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

Treatment Administration: The experimental protocol involves the administration of the test compound (e.g., an imidazo[1,2-a]quinoxaline derivative) to the treatment group, while the control group receives a vehicle solution. nih.gov

Monitoring and Endpoints: Throughout the study, the size of the tumors is measured regularly, often using calipers. nih.gov The primary endpoint of these studies is typically the assessment of the compound's anti-tumoral activity, which is quantified by the inhibition of tumor growth in the treated group compared to the control group. nih.gov A significant decrease in tumor size in the mice receiving the compound indicates potential therapeutic efficacy. nih.gov

Experimental StepDescriptionKey Considerations
Tumor Cell ImplantationSubcutaneous injection of human cancer cell lines (e.g., M4Be melanoma) into immunocompromised mice. nih.govCell viability and concentration are critical for consistent tumor growth.
Animal RandomizationAllocation of tumor-bearing mice into control and treatment groups.Ensures unbiased comparison between the groups.
Compound AdministrationDelivery of the investigational compound or a vehicle control to the respective groups. nih.govThe route and frequency of administration are important variables.
Tumor MeasurementRegular monitoring of tumor volume. nih.govConsistent measurement techniques are necessary for accurate data.
Efficacy EvaluationComparison of tumor growth between the treated and control groups to determine the extent of tumor growth inhibition. nih.govStatistical analysis is used to determine the significance of the findings.
Table 2: Methodological Framework for In Vivo Evaluation of Imidazo[1,2-a]quinoxaline Derivatives.

Advanced Research Perspectives and Future Directions for 4,5 Dihydroimidazo 1,2 a Quinoxalin 7 Ol

Design and Synthesis of Next-Generation Analogs with Enhanced Potency or Selectivity

The core strategy for developing next-generation analogs of 4,5-dihydroimidazo[1,2-a]quinoxalin-7-ol revolves around targeted chemical modifications to enhance biological activity and selectivity. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new molecules. mdpi.com Researchers have systematically modified various positions on the imidazo[1,2-a]quinoxaline (B3349733) scaffold to probe their influence on biological outcomes. nih.govnih.gov

A significant focus has been on developing inhibitors for key oncological targets like the Epidermal Growth Factor Receptor (EGFR). mdpi.com For instance, a series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors were designed and synthesized, leading to the identification of compounds with potent inhibitory activity against wild-type EGFR, comparable to the established drug erlotinib. mdpi.com Further testing revealed that some of these analogs demonstrated significant inhibitory potential against gefitinib-resistant non-small cell lung cancer (NSCLC) cell lines that harbor the EGFRL858R/T790M mutation. mdpi.com

Key SAR insights from these studies include:

Substitution at the 1-position: The introduction of a benzylidene amino functional group was generally found to be favorable for EGFR inhibition. mdpi.com

Aromatization of the Dihydro-imidazo Ring: Fully aromatic imidazo[1,2-a]quinoxalines were generally more potent than their 4,5-dihydro counterparts. mdpi.com

Substitution at the 4-position: Grafting amino acids onto the 4-position of the heterocycle has been explored as a strategy to improve physicochemical properties, such as solubility, which can be a major drawback for this class of highly lipophilic compounds. mdpi.com

Substitution on the Quinoxaline (B1680401) Ring: Modifications at different positions of the quinoxaline moiety have been screened to introduce novel substituents and study their influence on biological activity, leading to compounds with low nanomolar cytotoxic activity against melanoma cells. nih.gov

The synthesis of these analogs often involves multi-step reaction sequences. A common approach begins with the condensation of 2-imidazole carboxylic acid, followed by coupling with an appropriate aniline (B41778) derivative and subsequent cyclization. nih.govmdpi.com Microwave-assisted synthesis has been employed to improve reaction yields and reduce reaction times. nih.gov

Table 1: Examples of Imidazo[1,2-a]quinoxaline Analogs and their Biological Activity
CompoundTarget/Cell LineActivity (IC50)Key Structural Feature
Compound 6b (as described in mdpi.com)EGFRWT211.22 nM(E)-1-((3,4,5-Trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile
Compound 7j (as described in mdpi.com)EGFRWT193.18 nM(E)-1-((4-(Dimethylamino)benzylidene)amino)-4-(p-tolyl)-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carbonitrile
Compound 9a (as described in mdpi.com)H1975 (Gefitinib-resistant NSCLC)4.12 μM(E)-1-((Thiophen-2-ylmethylene)amino)-4-(thiophen-2-yl)-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carbonitrile
EAPB02302 (as described in mdpi.com)A375 (Melanoma)60 nMSecond-generation imiqualine with a 3,4-dihydroxyphenyl moiety at position 1.
EAPB02303 (as described in mdpi.com)A375 (Melanoma)10 nMN-methylated derivative of EAPB02302.

Exploration of Novel Therapeutic Applications Based on Mechanistic Insights

Understanding the molecular mechanisms of action of this compound and its analogs is paramount for identifying new therapeutic opportunities. nih.gov Initially investigated for their anticancer properties, mechanistic studies have revealed that these compounds can modulate several critical cellular pathways. researchgate.net

The inhibition of receptor tyrosine kinases, such as EGFR and PI3K, is a well-documented mechanism for many quinoxaline derivatives. mdpi.comnih.gov Overexpression of EGFR is a hallmark of numerous cancers, including those of the lung, colon, and breast, making it a prime therapeutic target. mdpi.comresearchgate.net By designing analogs that selectively inhibit EGFR, researchers can explore their application across a range of EGFR-driven malignancies. mdpi.com Similarly, the PI3K pathway is frequently dysregulated in cancer, and pyrazolo[1,5-a]quinoxaline derivatives have been identified as promising PI3Kα inhibitors. nih.gov

Interestingly, research into newer generations of imidazo[1,2-a]quinoxalines has revealed novel mechanisms of action. For example, the highly potent anti-melanoma compound EAPB02303 was found to not inhibit tubulin polymerization, which was a mechanism of action for the first generation of these compounds. A transcriptomic analysis confirmed that its mechanism is distinct from a panel of 12 well-known anticancer drugs, suggesting it acts on a novel target or pathway. nih.gov This discovery opens the door to treating tumors that have developed resistance to conventional therapies like tubulin inhibitors.

Beyond cancer, the diverse biological activities reported for the broader quinoxaline class—including antibacterial, antiviral, and anti-inflammatory effects—suggest that imidazo[1,2-a]quinoxaline analogs could be repurposed for other diseases. nih.govresearchgate.net For example, certain 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives have shown potent antibacterial activity against both gram-positive and gram-negative bacteria, with one analog exhibiting a minimum inhibitory concentration (MIC) against Escherichia coli superior to ciprofloxacin. nih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding at a Systems Level

To move beyond a single-target, single-pathway understanding, researchers are beginning to integrate multi-omics data to build a systems-level view of how imidazo[1,2-a]quinoxaline derivatives affect cellular biology. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive map of the drug's impact. nih.gov

A key example of this approach is the use of transcriptomic analysis to elucidate the mechanism of the anti-melanoma compound EAPB02303. nih.gov By analyzing the changes in messenger RNA (mRNA) expression across thousands of genes in A375 melanoma cells following treatment, researchers were able to confirm that its mode of action was unique compared to other standard anticancer agents. nih.gov

A multi-omics approach can provide deeper insights by:

Identifying Off-Target Effects: Proteomics and metabolomics can reveal unintended interactions with other proteins or metabolic pathways, which could explain side effects or provide opportunities for new therapeutic applications.

Uncovering Resistance Mechanisms: By comparing the multi-omics profiles of sensitive and resistant cancer cells, researchers can identify the pathways that cells hijack to evade the drug's effects.

Discovering Biomarkers: Genomic and proteomic data can help identify biomarkers that predict which patients are most likely to respond to treatment, paving the way for personalized medicine. nih.gov

While comprehensive multi-omics studies specifically on this compound are still emerging, the application of transcriptomics to its analogs demonstrates the power of this strategy for future research. nih.gov

Development of Targeted Delivery Systems and Formulation Strategies (from an academic perspective)

A significant hurdle in the clinical development of many imidazo[1,2-a]quinoxaline derivatives is their poor aqueous solubility and high lipophilicity. mdpi.com These properties can lead to low bioavailability and necessitate the use of potentially toxic co-solvents for administration. mdpi.com From an academic perspective, developing advanced formulation and targeted delivery systems is a critical area of research to overcome these limitations. quotientsciences.comwuxiapptec.comresearchgate.net

Several innovative formulation strategies are being explored for poorly soluble drugs: researchgate.net

Nanoparticle-based Systems: Reducing the particle size of the drug to the nanoscale increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and solubility. researchgate.net

Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption through the gastrointestinal tract. researchgate.net

Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous system with improved solubility and dissolution properties compared to the crystalline form.

More advanced strategies focus not just on solubility, but on targeted delivery to the site of disease, thereby increasing efficacy and reducing systemic toxicity. A recent study demonstrated this concept by encapsulating a quinoxaline-based semiconducting polymer within liposomes. nih.gov These liposomes were further modified with a cyclic Arg-Gly-Asp (cRGD) peptide, which specifically targets integrins that are overexpressed on many tumor cells. This targeted nanosystem showed enhanced accumulation in tumor tissue and, when combined with an external laser, exerted a potent photothermal therapeutic effect, inhibiting tumor growth. nih.gov Such targeted approaches hold immense promise for the future development of imidazo[1,2-a]quinoxaline-based therapies.

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in oncology. The rationale is to target multiple pathways simultaneously, enhance therapeutic efficacy, and overcome or prevent the development of drug resistance. Investigating the synergistic potential of this compound analogs with existing drugs is a logical and promising future direction.

While specific studies on the synergistic effects of this compound are limited, research on structurally related heterocyclic compounds provides a strong proof-of-concept. For example, a novel imidazo[1,2-a]pyridine (B132010) derivative was co-administered with curcumin, a natural compound with known anti-inflammatory and anticancer properties. nih.gov The combination demonstrated enhanced anti-inflammatory effects in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB signaling pathway more effectively than either agent alone. The study showed that the combination treatment led to increased expression of the inhibitory protein IκBα and reduced the degradation of key inflammatory mediators. nih.gov

This suggests that imidazo[1,2-a]quinoxaline derivatives could be combined with:

Standard Chemotherapy: To sensitize resistant tumors or allow for lower, less toxic doses of conventional chemotherapeutic agents.

Other Targeted Therapies: Combining two targeted agents that inhibit different nodes in a signaling network (e.g., an EGFR inhibitor with a MEK inhibitor) can create a more potent and durable response.

Immunotherapies: Modulating cancer cell pathways could potentially make them more visible and susceptible to the immune system, creating synergy with checkpoint inhibitors.

Future research should focus on high-throughput screening of drug combinations to identify synergistic interactions and elucidate the molecular basis for these effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol, and how are intermediates optimized?

  • Methodology : The compound is synthesized via condensation reactions using hydrobromide salts of dihydroimidazol-2-amine derivatives (e.g., 1-(2,3-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide) with diethyl malonates. For example, diethyl 2-(2-chlorobenzyl)malonate reacts with the amine hydrobromide to form intermediates like 3u, which are further cyclized and hydroxylated . Copper(I)-catalyzed intramolecular hydroamination of iodinated alkynes can also generate dihydroimidazo-fused scaffolds, offering regioselectivity and functional group compatibility .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology : Nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS) are critical for structural elucidation. For purity validation, reverse-phase HPLC with UV detection (e.g., 98–99% purity) is recommended. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar impurities, especially for hydroxylated derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodology : Introduce substituents at the aryl (e.g., 2-chlorobenzyl) and dihydroimidazo positions to modulate electronic and steric effects. For example, replacing the 7-hydroxyl group with methoxy or nitro groups (as in compounds 12a–12e) alters hydrogen-bonding capacity and redox stability, which can be correlated with biological activity via in vitro assays . Use regioselective cross-coupling (e.g., Suzuki-Miyaura) to diversify the quinoxaline core .

Q. How should researchers address contradictions in biological activity data across analogs?

  • Methodology : Validate purity (HPLC) and stereochemical consistency (circular dichroism or chiral chromatography) to rule out batch variability. For example, compound 12e showed lower purity (49%), which could skew activity results. Additionally, computational docking studies (e.g., molecular dynamics simulations) can identify binding pose discrepancies caused by subtle structural differences .

Q. What computational methods are effective for predicting enantioselective synthesis pathways?

  • Methodology : Density functional theory (DFT) can model transition states in copper-catalyzed hydroamination to predict regioselectivity (E-vinyl iodides vs. Z-isomers). Multivariate linear regression (MLR) analysis of steric/electronic parameters (e.g., Hammett constants) from catalysts like 2,3-dihydroimidazo[1,2-a]pyridines can optimize enantiomeric excess (ee) in kinetic resolutions .

Q. How can researchers mitigate challenges in introducing chiral centers during synthesis?

  • Methodology : Employ asymmetric catalysis with chiral ligands (e.g., 2,3-dihydroimidazo[1,2-a]quinolones) to control stereochemistry at the dihydroimidazo ring. Kinetic resolution of racemic mixtures via enantioselective acylation (e.g., using Birman’s catalysts) has achieved >90% ee in related systems .

Notes for Experimental Design

  • Stereochemical Control : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers during kinetic resolution .
  • Stability Testing : Monitor hydroxyl group oxidation under aerobic conditions via cyclic voltammetry .
  • Scalability : Copper(I)-catalyzed methods are preferable for large-scale synthesis due to reagent affordability and mild conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.